クラジノース

説明

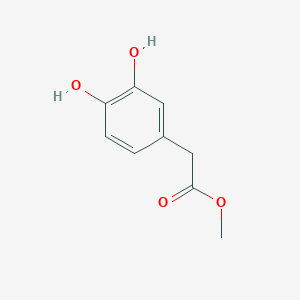

Cladinose is a branched-chain sugar commonly found in macrolide antibiotics such as erythromycins and azithromycins. It is a neutral sugar that plays a crucial role in the biological activity of these antibiotics. The presence of cladinose in the macrolide structure is significant for the antimicrobial properties of these compounds .

Synthesis Analysis

The synthesis of cladinose and its analogues has been a subject of interest due to its importance in the field of antibiotics. A variety of methods have been developed to synthesize cladinose efficiently. One approach involves the enantioselective desymmetrization of 2-propenylglycerol using imine-CuCl2 catalysts to create the stereogenic quaternary center . Another method includes the use of stereoselective aldol methodology, where reactions of (S)-2-benzyloxypropanal with various enolates and ketene acetals have been studied to produce cladinose . Additionally, a highly stereocontrolled synthesis of cladinose has been achieved through the addition of methyl anion to 2,6-anhydro-2-thio sugar structures .

Molecular Structure Analysis

The molecular structure of cladinose is characterized by its branched-chain configuration, which is essential for the activity of macrolide antibiotics. The synthesis of purine nucleosides of L-cladinose has been carried out, and the structure of these nucleosides was determined using elemental analyses, ultraviolet absorption, and proton magnetic resonance spectra, as well as optical rotatory dispersion .

Chemical Reactions Analysis

Cladinose undergoes various chemical reactions during the synthesis of macrolide antibiotics. For instance, cladinose analogues of carbomycin B have been synthesized by regio- and stereoselective introduction of cladinose into the ethylene acetal of demycarosylcarbomycin B . Moreover, the synthesis of 4-O-alkyl-L-cladinose analogues has been performed without glycosylations, where two hydroxyl groups in mycarose were successively alkylated .

Physical and Chemical Properties Analysis

The physical and chemical properties of cladinose are crucial for the stability and efficacy of macrolide antibiotics. A quantitative analysis of cladinose and methylcladinoside by densitometry of thin-layer chromatograms has been developed, which is particularly useful for stability studies of erythromycin derivatives in an acid medium . The synthesis of cladinose replacement analogues has led to the discovery of nonpeptide LHRH antagonists with potent biological activity, demonstrating the significance of cladinose in medicinal chemistry .

科学的研究の応用

抗菌活性

クラジノースを含むマクロライド系抗生物質(例えば、クラリスロマイシン)は、強力な抗菌効果を示します。これらの抗生物質は、リボソームの50Sサブユニットに結合することにより、細菌のタンパク質合成を阻害し、ペプチドの伸長を阻害します。 クラジノースは、これらの抗生物質の結合親和性と特異性に寄与しています .

耐性機構

クラジノースが抗生物質耐性にどのように影響するかを理解することは重要です。rRNA(リボソームRNA)のA2058およびA2059の位置の変異は、構造的に関連のないMLS B(マクロライド-リンコサマイシン-ストレプトグラミンB)系抗生物質に対する耐性を引き起こす可能性があります。 クラジノースは、リボソームへの緊密な結合を維持する役割を果たしており、変異によるクラジノースの欠失は、抗生物質の有効性を低下させます .

マクロライド誘導体

研究者たちは、新しい誘導体を生成するために、クラジノースを含むマクロライドを改変してきました。例えば、ケトライドは、クラジノースを削除した後にケト基を導入することで誕生しました。テリトロマイシンは、ケトライドの一種であり、市販されています。 これらの誘導体は、耐性菌株に対する薬物動態学的特性と活性を改善しています .

抗炎症特性

抗菌効果に加えて、マクロライド(クラジノースを含むものも含む)は抗炎症特性を示します。マクロライドは免疫応答を調節し、サイトカイン産生を抑制し、炎症を抑えます。 これらの特性は、慢性炎症性疾患の治療に潜在的な用途があります .

抗ウイルス研究

マクロライドは主に抗菌剤ですが、一部の研究では、抗ウイルスの可能性を探っています。クラジノースを含むマクロライドは、ウイルスの複製を阻害したり、宿主の免疫応答を調節したりする可能性があります。 特定のウイルスに対するこれらの効果を調査することで、貴重な洞察が得られる可能性があります .

薬物送達システム

研究者たちは、クラジノースを薬物送達の機能基として利用してきました。マクロライドをクラジノースでナノ粒子またはその他の担体に結合させることにより、標的薬物送達が可能になります。 このアプローチは、薬物の安定性、バイオアベイラビリティ、および組織特異的な蓄積を向上させます .

作用機序

Target of Action

Cladinose, a hexose deoxy sugar, is found in several antibiotics such as erythromycin . It is attached to the macrolide ring, which is the primary target of its action . The macrolides and ketolides, which include cladinose, inhibit protein synthesis by targeting the bacterial ribosome . They bind at the nascent peptide exit tunnel and partially occlude it .

Mode of Action

The mode of action of cladinose involves its interaction with the bacterial ribosome. Macrolide antibiotics, regardless of their generation, inhibit protein synthesis by blocking nascent protein progression through the exit tunnel adjacent to the peptidyl transferase center in the prokaryotic 50S ribosomal subunit . This action crucially depends on the nascent protein sequence and on the antibiotic structure .

Biochemical Pathways

In the biodegradation process of pharmaceutical compounds, fungi have two main pathways: extracellular lignin-degrading enzymes, and internal metabolic mechanisms mediated by cytochrome P450 . Erythromycin, which contains cladinose, is processed by the cytochrome P450 enzymes .

Pharmacokinetics

The pharmacokinetics of macrolides and ketolides, which include cladinose, have been studied extensively . They display comparable elimination half-lives and clearance . Despite substantial plasma concentrations, they have excellent tissue penetration, as indicated by volumes of distribution of about 500 L and high intracellular concentrations . This may help to explain their good activity against a wide range of respiratory tract infections .

Result of Action

The result of cladinose’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes cladinose-containing antibiotics very useful in human medicine . In addition to their antibacterial activity, newly discovered 14-membered macrolides, which include cladinose, exhibit other therapeutic potentials, such as anti-proliferative and anti-protistal activities .

Action Environment

The action of cladinose can be influenced by environmental factors. For instance, the excessive use of antibacterials in the clinic, veterinary medicine, and farming has led to the development of resistance . Understanding the details of the mechanism of cladinose action may inform rational design of new drugs and unveil important principles of translation regulation .

特性

IUPAC Name |

(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDVNKVGFVAQU-PRJMDXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@](C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197001 | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

470-12-2 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

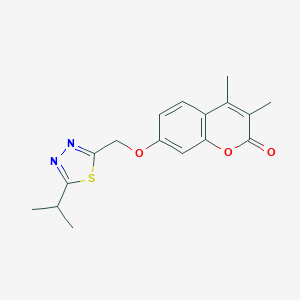

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

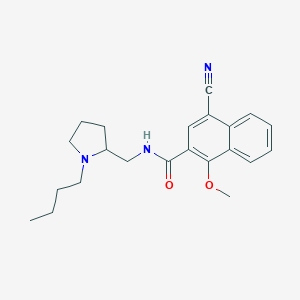

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

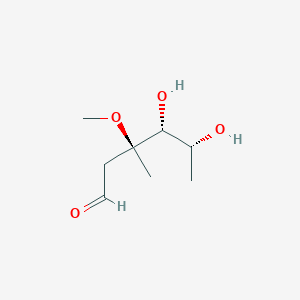

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)

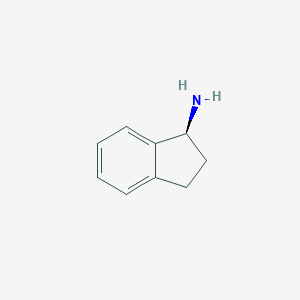

![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)